Ethyl 1-allylpiperidine-4-carboxylate

Vue d'ensemble

Description

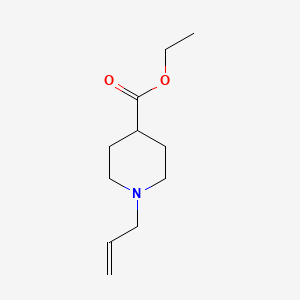

Ethyl 1-allylpiperidine-4-carboxylate is an organic compound with the molecular formula C11H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyl group attached to the nitrogen atom and an ethyl ester group at the 4-position of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Allylation of Piperidine Derivatives: : One common method to synthesize Ethyl 1-allylpiperidine-4-carboxylate involves the allylation of piperidine derivatives. This can be achieved by reacting 1-allylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired ester product.

-

Esterification Reactions: : Another approach involves the esterification of 1-allylpiperidine-4-carboxylic acid. This can be done by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the allylation step, while automated systems ensure precise control over reaction conditions, minimizing by-products and optimizing purity.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : Ethyl 1-allylpiperidine-4-carboxylate can undergo oxidation reactions, particularly at the allyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allyl group to an epoxide or a diol.

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction typically targets the ester group, converting it to the corresponding alcohol.

-

Substitution: : Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group. This can be facilitated by using catalysts like palladium or nickel complexes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Palladium or nickel catalysts, halides, amines

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Various substituted piperidine derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-allylpiperidine-4-carboxylate serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways.

Case Study: S1P Receptor Agonists

Recent patents have identified derivatives of piperidine, including this compound, as potential S1P (sphingosine-1-phosphate) receptor agonists. These compounds are being researched for their immunosuppressive properties, which could be beneficial in treating autoimmune diseases and preventing organ transplant rejection .

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate. Its functional groups allow for various chemical reactions, making it suitable for the development of complex molecules.

Example Applications:

- Synthesis of Gyrase Inhibitors : Research indicates that compounds derived from this compound can inhibit bacterial topoisomerase II, presenting potential applications in treating bacterial infections .

- Antibacterial Activity : The compound has shown promise against both Gram-positive and Gram-negative bacteria, making it relevant in the development of new antibiotics .

Research Tool in Drug Development

As a research tool, this compound is employed to explore structure-activity relationships (SAR) in drug design. Researchers modify this compound to create analogs that may exhibit enhanced pharmacological effects or reduced side effects.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of Ethyl 1-allylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The allyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The piperidine ring can interact with various molecular targets, influencing their function and leading to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Ethyl 1-allylpiperidine-4-carboxylate can be compared with other piperidine derivatives:

Ethyl 4-piperidinecarboxylate: Lacks the allyl group, making it less reactive in certain chemical transformations.

1-Allylpiperidine: Does not have the ester group, limiting its use in esterification reactions.

Piperidine: The simplest form, lacking both the allyl and ester groups, making it less versatile in synthetic applications.

The presence of both the allyl and ester groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical and biological applications.

By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.

Activité Biologique

Ethyl 1-allylpiperidine-4-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an allyl group at the 1-position and an ethyl ester at the 4-position. Its molecular formula is , and it has been studied for various biological effects, particularly in relation to cancer therapy and neuropharmacology.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through several mechanisms:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancerous cells. This involves the release of cytochrome c from mitochondria, which subsequently activates caspase cascades, particularly caspase-3 and caspase-9 .

- Inhibition of Cell Proliferation : Research suggests that piperidine derivatives can inhibit cell cycle progression by affecting key regulatory proteins such as p21 Waf1/Cip1, which inhibits cyclin-dependent kinases (CDKs) necessary for cell cycle advancement .

- Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in cancer progression, including NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in relation to pain management and neuroprotection:

- Analgesic Activity : Some studies have shown that piperidine derivatives can exhibit analgesic effects by modulating pain pathways in the central nervous system.

- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Piperidine Derivatives in Cancer Treatment

A study published in Frontiers in Pharmacology highlighted the anticancer effects of piperine, a compound closely related to this compound. The study demonstrated that treatment with piperine resulted in significant apoptosis induction in various cancer cell lines, including breast and ovarian cancers. The mechanism involved mitochondrial disruption and subsequent caspase activation, confirming the potential therapeutic role of piperidine derivatives in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives. In an animal model of neurodegeneration, administration of these compounds resulted in reduced neuronal loss and improved behavioral outcomes. The protective effect was attributed to the inhibition of oxidative stress markers and enhancement of antioxidant enzyme activity .

Propriétés

IUPAC Name |

ethyl 1-prop-2-enylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJPDGQCNWCLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.